molecular formula C19H16FN3O2 B2693934 2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide CAS No. 1207016-31-6

2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide

Cat. No. B2693934
CAS RN: 1207016-31-6
M. Wt: 337.354
InChI Key: QCYKASCTABHKIX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound A is a selective and potent inhibitor of a specific protein, which plays a critical role in various physiological and pathological processes.

Scientific Research Applications

Antimicrobial Activities

Studies on oxazolidinone analogs, such as U-100592 and U-100766, have demonstrated potent in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium. These findings suggest potential applications of related compounds in developing new antimicrobial agents (Zurenko et al., 1996).

Synthesis and Biological Activity

Research on the synthesis of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid has shown that some compounds exhibit significant anticonvulsant activity. This suggests that structurally related compounds could be explored for their potential in treating neurological disorders (Obniska et al., 2015).

Metabolic Stability and Kinase Inhibition

Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of compounds with improved metabolic stability and efficacy in inhibiting kinase activity. This line of research could provide insights into the development of cancer therapeutics or compounds with similar targets (Stec et al., 2011).

Photoreactions and Drug Metabolism

Studies on the photoreactions of drugs like flutamide in different solvents reveal insights into the stability and metabolism of pharmaceutical compounds, potentially guiding the development of more stable drug formulations (Watanabe et al., 2015).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-13-2-11-19(23-22-13)25-17-9-7-16(8-10-17)21-18(24)12-14-3-5-15(20)6-4-14/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYKASCTABHKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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